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Compound of Interest

Compound Name: PF-04217903

Cat. No.: B1663016

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
preparation and in vivo use of PF-04217903, a potent and highly selective small-molecule
inhibitor of the c-Met receptor tyrosine kinase.

Introduction

PF-04217903 is an orally bioavailable, ATP-competitive inhibitor of c-Met kinase, a key driver in
tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] With over 1,000-
fold selectivity for c-Met compared to a large panel of other kinases, it is one of the most
selective c-Met inhibitors identified.[3][4] Dysregulation of the c-Met signaling pathway, often
through MET gene amplification or an autocrine loop involving its ligand, hepatocyte growth
factor (HGF), is implicated in a variety of human cancers.[3][5] PF-04217903 has demonstrated
significant anti-tumor and anti-angiogenic properties in preclinical in vitro and in vivo models,
making it a valuable tool for cancer research.[2][3]

Mechanism of Action

PF-04217903 selectively binds to the ATP-binding site of c-Met, preventing its phosphorylation
and subsequent activation. This blockade disrupts downstream signaling cascades, including
the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.
By inhibiting c-Met, PF-04217903 can induce apoptosis and inhibit proliferation in tumor cells
that are dependent on this pathway.[1][5]
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Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of PF-

04217903 in various cancer models.

Table 1: In Vitro Activity of PF-04217903

Cell Line Cancer Type Target IC50 (nM) Assay Type
Gastric N ) ]
GTL-16 ) c-Met Amplified 12 Cell Proliferation
Carcinoma
H1993 NSCLC c-Met Amplified 30 Cell Proliferation
Gastric -~ Apoptosis
GTL-16 ) c-Met Amplified 31
Carcinoma (ssDNA)
Cell
) c-Met ) ) )
NCI-H441 Lung Carcinoma ) 7-12.5 Migration/Invasio
Overexpressing
n
Cell
_ c-Met Co .
HT29 Colon Carcinoma ] 7-12.5 Migration/Invasio
Overexpressing
n
) ) c-Met
HUVEC Endothelial Cells  HGF-stimulated 4.6 )
Phosphorylation
HUVEC Endothelial Cells  HGF-stimulated 12 Cell Survival
HUVEC Endothelial Cells  HGF-stimulated 7 Apoptosis
HUVEC Endothelial Cells  HGF-stimulated 27 Matrigel Invasion

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vivo Efficacy of PF-04217903 in Xenograft Models
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Xenograft Dose (mg/kg, Dosing Tumor Growth
Cancer Type N
Model p.0.) Schedule Inhibition
Gastric )
GTL-16 ) 1-30 Daily for 16 days = Dose-dependent
Carcinoma
U87MG Glioblastoma 3,10, 30 Daily for 10 days = Dose-dependent
HT29 Colon Carcinoma  Not Specified Not Specified 38%
) - Significant
SW620 Colon Carcinoma  Not Specified 25 days o
Inhibition

Data compiled from multiple sources.[3][4][5][6][8]

Signaling Pathway

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by PF-
04217903.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1663016?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/met-tyrosine-kinase-inhibitor-pf-04217903
https://aacrjournals.org/cancerres/article/68/9_Supplement/4841/546389/PF-04217903-a-novel-selective-c-Met-kinase
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.researchgate.net/publication/221887201_Sensitivity_of_Selected_Human_Tumor_Models_to_PF-04217903_a_Novel_Selective_c-Met_Kinase_Inhibitor
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.medchemexpress.com/PF-04217903.html
https://www.invivochem.com/pf-04217903-phenolsulfonate.html
https://www.invivochem.com/pf-04217903-phenolsulfonate.html
https://www.medchemexpress.com/pf-04217903-mesylate.html
https://www.benchchem.com/product/b1663016#preparing-pf-04217903-for-in-vivo-studies
https://www.benchchem.com/product/b1663016#preparing-pf-04217903-for-in-vivo-studies
https://www.benchchem.com/product/b1663016#preparing-pf-04217903-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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